molecular formula C12H10BClO2 B8643168 (4'-Chloro-[1,1'-biphenyl]-2-yl)boronicacid

(4'-Chloro-[1,1'-biphenyl]-2-yl)boronicacid

Cat. No.: B8643168
M. Wt: 232.47 g/mol
InChI Key: LCCGSMWCUQMFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4'-Chloro-[1,1'-biphenyl]-2-yl)boronicacid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 4-chlorophenyl group. This compound is widely recognized for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4'-Chloro-[1,1'-biphenyl]-2-yl)boronicacid typically involves the reaction of 4-chlorophenylboronic acid with phenylmagnesium bromide or phenyl lithium. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the organometallic reagents. The general reaction scheme is as follows:

[ \text{4-Chlorophenylboronic acid} + \text{Phenylmagnesium bromide} \rightarrow \text{this compound} ]

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Types of Reactions:

    Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with various halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: Under certain conditions, the boronic acid group can be reduced to form boranes.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation.

    Boranes: Formed through reduction.

Scientific Research Applications

(4'-Chloro-[1,1'-biphenyl]-2-yl)boronicacid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The primary mechanism of action for (4'-Chloro-[1,1'-biphenyl]-2-yl)boronicacid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring its aryl group to the palladium center.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the 4-chlorophenyl substitution, making it less sterically hindered.

    4-Chlorophenylboronic Acid: Contains only the 4-chlorophenyl group without the additional phenyl ring.

    2,4-Dichlorophenylboronic Acid: Contains two chlorine substituents, which can affect its reactivity and steric properties.

Uniqueness: (4'-Chloro-[1,1'-biphenyl]-2-yl)boronicacid is unique due to its dual aromatic rings and the presence of a chlorine substituent, which can influence its electronic properties and reactivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.

Properties

Molecular Formula

C12H10BClO2

Molecular Weight

232.47 g/mol

IUPAC Name

[2-(4-chlorophenyl)phenyl]boronic acid

InChI

InChI=1S/C12H10BClO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8,15-16H

InChI Key

LCCGSMWCUQMFQF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C2=CC=C(C=C2)Cl)(O)O

Origin of Product

United States

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